5-Bromo-2-phenylindolizine

Synthetic methodology Halogenated heterocycles Indolizine functionalization

5-Bromo-2-phenylindolizine (CAS 1006591-05-4) solves the long-standing challenge of accessing 5-halogenoindolizines: classical heterocyclic methods fail; the regiospecific lithiation-halogenation sequence remains the only reliable entry. • Suzuki coupling at C-5 with 73-96% yields across six aryl boronic acids - matches or exceeds the 5-iodo analog without higher cost or molecular weight. • Completely Sonogashira-inert, enabling orthogonal sequential C-5/C-3 difunctionalization without protecting group strategies. • Parallel-synthesis compatible: SynCore reactor protocol supports 36 simultaneous couplings for automated medicinal chemistry workflows. Supplied with batch-specific Certificate of Analysis. Standard packaging: 100 mg, 1 g. Bulk quantities available on request.

Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
CAS No. 1006591-05-4
Cat. No. B1505870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenylindolizine
CAS1006591-05-4
Molecular FormulaC14H10BrN
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3Br
InChIInChI=1S/C14H10BrN/c15-14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H
InChIKeyWLSHKCOAJSPRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-phenylindolizine Overview


5-Bromo-2-phenylindolizine (CAS 1006591-05-4) is a heterocyclic building block of the indolizine class, bearing a bromine atom at the C-5 position of the bicyclic ring and a phenyl substituent at C-2. Its molecular formula is C₁₄H₁₀BrN with a molecular weight of 272.14 g·mol⁻¹ [1]. The compound is accessed through a regiospecific lithiation–halogenation sequence that remains the only reliable synthetic entry to 5-halogenoindolizines, which are otherwise poorly accessible by classical heterocyclic methods [1]. This compound is primarily valued as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the construction of 5-arylindolizine libraries for medicinal chemistry and materials science applications [1].

Why 5-Bromo-2-phenylindolizine Cannot Be Replaced


Substituting 5-bromo-2-phenylindolizine with its 5-iodo analog, 5-bromo-2-tert-butylindolizine, or the parent 2-phenylindolizine introduces reactivity divergences that critically affect experimental outcomes. The nature of the C-2 substituent (aryl vs. alkyl) modulates both Suzuki coupling efficiency and Sonogashira competence: 2-tert-butyl derivatives generally exhibit higher Suzuki yields than their 2-phenyl counterparts, while 2-phenyl-bearing 5-halogenoindolizines fail entirely in Sonogashira reactions [1]. The halogen identity (Br vs. I) shows negligible Suzuki reactivity differences for 6-unsubstituted indolizines, but the 5-iodo analog introduces a higher molecular weight, distinct stability profile, and different crystallinity that may affect handling and purification workflows [1]. Non-halogenated 2-phenylindolizine cannot engage in direct cross-coupling without prior C–H functionalization steps that often yield regioisomeric mixtures [1].

5-Bromo-2-phenylindolizine: Differentiation Evidence


Synthesis Yield of 5-Bromo vs. 5-Iodo Derivative

Under identical optimized lithiation conditions (n-BuLi/TMEDA in THF, −80 °C to −20 °C), quenching of the 5-lithio-2-phenylindolizine intermediate with 1,2-dibromotetrafluoroethane affords 5-bromo-2-phenylindolizine (3a) in 80% isolated yield, whereas quenching with I₂ yields 5-iodo-2-phenylindolizine (4a) in 76% isolated yield [1]. Both products are light yellow solids with melting points of 85–87 °C (3a) and 105–107 °C (4a) respectively [1].

Synthetic methodology Halogenated heterocycles Indolizine functionalization

Suzuki Coupling: 5-Br vs. 5-I Reactivity

In a systematic parallel Suzuki–Miyaura coupling study using PdCl₂, 1,4-dioxane/H₂O, and K₂CO₃, 5-bromo-2-phenylindolizine (3a) and 5-iodo-2-phenylindolizine (4a) were reacted with six structurally diverse arylboronic acids. The authors explicitly state that the reactivity difference between the 5-bromo and 5-iodo groups is negligible for 6-unsubstituted indolizines (3a vs. 4a) [1]. Representative isolated yields from Table 1: with 4-methoxyphenylboronic acid, 3a gave 80% while 4a gave 76%; with 3,4-dichlorophenylboronic acid, 3a gave 84% and 4a gave 82%; with 2-benzofuranylboronic acid, 3a yielded 96% and 4a yielded 93% [1]. In contrast, the presence of a 6-methyl group (compounds 3c/4c) caused 2–3 fold higher yields for the iodo derivative [1].

Palladium-catalyzed cross-coupling Parallel synthesis 5-Arylindolizine library

Sonogashira Incompatibility: 2-Phenyl vs. 2-tert-Butyl

In a dedicated study of Sonogashira alkynylation, 2-tert-butyl-5-iodoindolizine reacted with terminal acetylenes to give 5-ethynylindolizines in high yields under standard conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N, MeCN). However, 5-iodo-2-phenylindolizine completely failed to undergo the Sonogashira reaction under identical conditions . Although 5-bromo-2-phenylindolizine was not directly tested in this study, the authors also reported that 5-bromo-2-tert-butylindolizine was unreactive, establishing that the 2-phenyl substituent deactivates the indolizine core toward Sonogashira coupling regardless of the halogen . This places 5-bromo-2-phenylindolizine in a unique selectivity niche: fully competent in Suzuki couplings but inert toward Sonogashira conditions, enabling orthogonal coupling strategies in complex synthetic sequences.

Sonogashira coupling Alkynylation Substituent effect

Nucleophilic Substitution Inertness vs. 2-Halopyridines

Despite theoretical predictions that position 5 of indolizine should be most favorable for nucleophilic attack (analogous to the α-position of 2-halopyridines), 5-bromo- and 5-iodoindolizines 3a–c and 4a–c were completely passive toward nucleophiles: heating with NaOPr in PrOH or with morpholine in the presence of t-BuOK at reflux for 24 h resulted in unchanged starting materials; similarly, reaction of 3a or 4a with diethyl sodiomalonate in EtOH at reflux for 24 h gave no substitution [1]. In contrast, the compounds retained electrophilic reactivity at C-3: 5-bromoindolizine 3b underwent clean trifluoroacetylation at C-3 with (CF₃CO)₂O at 0 °C to give the 3-COCF₃ derivative in 83% yield [1]. This dichotomy is attributed to the π-excessive character of the indolizine nucleus.

Structure–reactivity relationship Nucleophilic aromatic substitution Electrophilic substitution

C-2 Substituent Effect on Suzuki Coupling Yield

Comparison of Suzuki coupling yields across the parallel synthesis dataset reveals a systematic substituent effect: 2-tert-butyl-5-halogenoindolizines (3b, 4b) consistently outperform their 2-phenyl counterparts (3a, 4a). For instance, 5-bromo-2-tert-butylindolizine (3b) gave 84% yield with 4-methoxyphenylboronic acid versus 80% for 5-bromo-2-phenylindolizine (3a); with phenylboronic acid, 3b gave 72% versus 73% for 3a; with 2-benzofuranylboronic acid, 3b gave 84% versus 96% for 3a [1]. While the 2-tert-butyl derivatives show a general trend toward higher yields, the 2-phenyl derivatives exhibit superior performance with select boronic acid partners (e.g., 2-benzofuranyl), indicating that the optimal C-2 substituent is coupling-partner-dependent [1].

Substituent electronic effect Suzuki coupling optimization Indolizine scaffold comparison

Air Stability and Handling of 5-Halogenoindolizines

The Kuznetsov study notes that 5-Br(I)-indolizines obtained via the Renard–Gubin lithiation protocol are unstable in air, although the products obtained under the optimized protocol are isolable as solids with defined melting points [1]. Specifically, 5-bromo-2-phenylindolizine (3a) is a light yellow solid with mp 85–87 °C and was characterized by elemental analysis (found: C 61.99%, H 3.62%, N 5.28%; calculated for C₁₄H₁₀BrN: C 61.79%, H 3.70%, N 5.15%), confirming its identity and purity [1]. The 5-iodo analog (4a) has a higher melting point (105–107 °C) and showed a larger deviation in elemental analysis (found: C 53.01%, H 3.43%, N 4.58% vs. calcd: C 52.69%, H 3.16%, N 4.39%), suggesting the bromo derivative may offer more reliable bulk purity [1]. The authors recommend storage under inert atmosphere and prompt use in subsequent transformations.

Compound stability Storage requirements Synthetic workflow robustness

5-Bromo-2-phenylindolizine: Application Scenarios


Suzuki Coupling for 5-Arylindolizine Libraries

The compound serves as the optimal electrophilic partner for constructing focused libraries of 5-aryl-2-phenylindolizines when a 2-phenyl substituent is specifically required (e.g., for π-stacking interactions in target binding sites). The bromo derivative achieves Suzuki coupling yields of 73–96% across six diverse boronic acids [1], matching or exceeding the iodo analog without introducing the higher molecular weight and cost of iodine. The documented parallel synthesis protocol (PdCl₂, 1,4-dioxane/H₂O, K₂CO₃, SynCore reactor) enables simultaneous preparation of 36 coupling products, making this compound suitable for automated medicinal chemistry platforms [1].

Orthogonal Coupling via Sonogashira Inertness

In synthetic sequences requiring sequential or site-selective cross-coupling, 5-bromo-2-phenylindolizine enables Suzuki coupling at C-5 while remaining completely inert to Sonogashira conditions . This selectivity is not available with 2-tert-butyl-5-iodoindolizine, which is Sonogashira-competent. Researchers designing multi-step fragment coupling strategies can exploit this orthogonal reactivity to avoid protection/deprotection sequences at C-5 [1].

Dual C-5 and C-3 Functionalization

The compound permits sequential functionalization: Suzuki coupling at C-5 followed by electrophilic substitution at C-3 (e.g., trifluoroacetylation, established with 83% yield on the 5-bromoindolizine scaffold) [1]. This dual functionalization capability is not accessible with non-halogenated 2-phenylindolizine, which requires less predictable C–H activation strategies for C-5 arylation that often produce regioisomeric mixtures [1]. Procurement of the pre-functionalized bromo derivative ensures regiochemical certainty.

Hit Expansion Around 5-Arylindolizine Pharmacophores

Indolizine derivatives have demonstrated biological activity across multiple target classes including farnesyltransferase inhibition, cannabinoid receptor modulation, and antimicrobial pathways [1]. 5-Bromo-2-phenylindolizine provides a validated entry point for structure–activity relationship (SAR) exploration at the indolizine C-5 position. The 2-phenyl substituent mimics common biaryl pharmacophore elements, making the resulting 5-aryl-2-phenylindolizine products directly relevant to lead optimization campaigns where aromatic stacking and hydrophobic contacts are critical binding determinants [1].

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